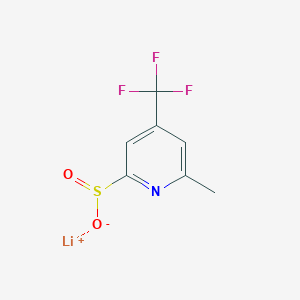![molecular formula C26H22N4O3 B2638823 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)butanamide CAS No. 956791-34-7](/img/structure/B2638823.png)
4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound "4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)butanamide" is a complex organic molecule featuring a unique structure that includes a benzoisoquinolinone moiety and a pyrazole group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)butanamide typically involves the following steps:
Formation of the Benzoisoquinolinone Core:
Starting with a naphthalene derivative, the core is synthesized through a series of oxidation and cyclization reactions.
Reaction conditions: Use of strong oxidizing agents like potassium permanganate, followed by acidic conditions for cyclization.
Synthesis of the Pyrazole Derivative:
The pyrazole ring is formed via condensation reactions involving hydrazine and an appropriate β-diketone.
Reaction conditions: Often involves refluxing in ethanol or other suitable solvents with catalytic amounts of acid or base.
Coupling the Two Fragments:
The benzoisoquinolinone and pyrazole derivatives are then coupled using amide bond formation techniques, typically involving carboxylic acid activation (e.g., EDC, DCC) and nucleophilic attack by the amine group.
Industrial Production Methods
While the laboratory synthesis is more straightforward and geared towards research, industrial production methods would require optimization for scale, cost, and efficiency. This might involve:
Continuous Flow Chemistry: For more efficient and scalable reactions.
Catalysis: Utilizing catalysts to improve yields and reduce reaction times.
Green Chemistry Approaches: To minimize environmental impact and waste.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions at the benzoisoquinolinone ring, potentially yielding hydroxylated derivatives.
Reduction: The carbonyl groups in the benzoisoquinolinone moiety can be reduced to the corresponding alcohols.
Substitution: Various nucleophilic or electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, osmium tetroxide, or other strong oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Halogenation agents (Br2, Cl2), nitrating agents (HNO3/H2SO4).
Major Products
Oxidation Products: Hydroxylated derivatives.
Reduction Products: Alcohols.
Substitution Products: Halogenated or nitrated derivatives.
科学研究应用
The compound is highly relevant in multiple fields:
Chemistry
Reaction Mechanisms: Studying the detailed pathways and intermediates involved in its chemical reactions.
Material Science: Potential use in creating novel materials due to its unique structure.
Biology
Biological Probes: Used to study biological pathways and interactions at a molecular level.
Enzyme Inhibition Studies: Investigating its potential as an enzyme inhibitor, particularly in pathways linked to diseases.
Medicine
Drug Design: As a lead compound for developing new therapeutic agents, especially for targeting specific diseases.
Pharmacological Research: Understanding its bioactivity and potential side effects.
Industry
Agrochemicals: Potential use in designing novel agrochemicals for crop protection.
Polymer Chemistry: Incorporation into polymer structures to confer specific properties.
作用机制
The exact mechanism of action of 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)butanamide largely depends on its application:
Molecular Targets and Pathways
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby blocking their activity.
Signal Transduction Pathways: Could modulate signaling pathways by interacting with receptors or other proteins involved in these pathways.
相似化合物的比较
Similar Compounds
N-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)butanamide: Lacks the benzoisoquinolinone moiety, potentially altering its biological activity.
4-(1,3-Dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-phenylbutanamide: Missing the pyrazole group, which could affect its pharmacokinetic properties.
Uniqueness
The combination of a benzoisoquinolinone core with a pyrazole moiety is relatively rare, providing unique opportunities for drug design and material science applications.
Its dual functional groups allow for a diverse range of chemical reactions and potential modifications, enhancing its utility in various fields.
The compound 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)butanamide holds considerable promise in multiple scientific and industrial domains, thanks to its complex structure and versatile reactivity.
属性
IUPAC Name |
4-(1,3-dioxobenzo[de]isoquinolin-2-yl)-N-(5-methyl-2-phenylpyrazol-3-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N4O3/c1-17-16-22(30(28-17)19-10-3-2-4-11-19)27-23(31)14-7-15-29-25(32)20-12-5-8-18-9-6-13-21(24(18)20)26(29)33/h2-6,8-13,16H,7,14-15H2,1H3,(H,27,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNJBLXNVCIFBMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)CCCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
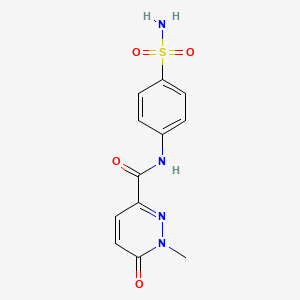

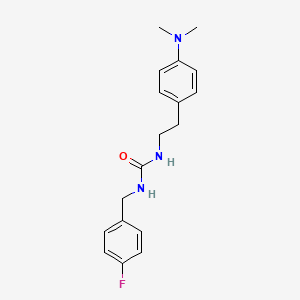
![3'-(4-Bromophenyl)-1-[(4-fluorophenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2638746.png)
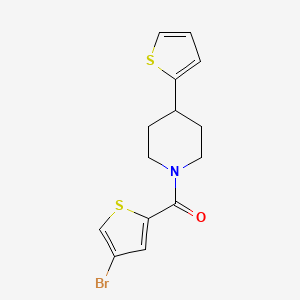
![1-[2-(3-Methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperidine-4-carboxylic acid](/img/structure/B2638750.png)
![N-(1,4-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2638751.png)
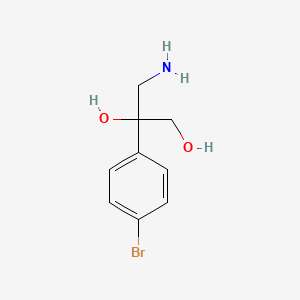

![2-CHLORO-N-{[4-METHYL-6-(PIPERIDIN-1-YL)PYRIMIDIN-2-YL]METHYL}BENZAMIDE](/img/structure/B2638756.png)
![N-{[3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[(4-fluorophenyl)methyl]ethanediamide](/img/structure/B2638757.png)
![(3Ar,7aS)-5-methyl-3,3a,4,6,7,7a-hexahydro-2H-furo[3,2-c]pyridine](/img/structure/B2638758.png)
![3-METHOXY-N-[(2-METHOXYPHENYL)METHYL]-1,2-OXAZOLE-5-CARBOXAMIDE](/img/structure/B2638759.png)
